molecular formula C8H6Br2N2 B1613681 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-79-2

3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1613681
CAS No.: 1000343-79-2
M. Wt: 289.95 g/mol
InChI Key: RAQIEKVDAFFTDN-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of antiviral and neurodegenerative disease research. The pyrrolo[2,3-b]pyridine core is a privileged structure in kinase inhibitor development. Research on closely related analogues has demonstrated high potential for antiviral applications. These compounds can act as potent inhibitors of adaptor associated kinase 1 (AAK1), a host kinase identified as a promising target for broad-spectrum antiviral therapy . Inhibition of AAK1 has been shown to disrupt the intracellular trafficking of multiple unrelated RNA viruses, including Dengue and Ebola, offering a potential "one drug, multiple bugs" approach to combat emerging viral threats . Furthermore, the pyrrolo[2,3-b]pyridine scaffold has recently been explored in neuroscience. Novel derivatives have been synthesized as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), showing promise in preclinical models for treating Alzheimer's disease by reducing tau hyperphosphorylation and promoting neurite outgrowth . The specific bromination and methylation pattern on this compound make it a versatile and valuable intermediate for further structure-activity relationship (SAR) studies through cross-coupling reactions and functional group transformations, enabling researchers to explore a wide chemical space for optimizing potency and selectivity. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQIEKVDAFFTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646854
Record name 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-79-2
Record name 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-Dibromo-4-aminopyridine

A patent details a method for synthesizing 3,5-dibromo-4-aminopyridine using pyridine or pyridinium salt as a raw material in a one-step reaction. This method involves reacting pyridine or its salt with an ammonium salt and \$$H2O2\$$ in an HBr solution.

Procedure:

  • React pyridine or pyridinium salt with ammonium salt and \$$H2O2\$$ in HBr solution.
  • The reaction is performed in one step.

Benefits of this method:

  • Uses cheap and simple raw materials.
  • The reaction conditions are mild, and the process is environmentally friendly.
  • Suitable for large-scale industrial production.

Specific example:

In a 100 mL three-necked flask equipped with a thermometer, a reflux condenser (cooled by a cryogenic constant temperature cooling pump) and magnetic stirring, add 6.0 g of pyridine (0.08 mol) and 10 mL of water, and add 11.5 g of (NH 4 ) 2 CO 3 (0.12 mol) , slowly drop 21.7g 48% HBr solution (0.13mol) after stirring for 5min, stir for 30min after adding, heat to 110°C, add 12mL 30% H 2 O 2 with a constant pressure dropping funnel (control the dripping speed, at 30- After 40min dripping), after dripping, the temperature was raised to 120°C and heated to reflux for 5h. After the reaction was completed, it was cooled to room temperature. The pH was adjusted to 10-11 with 6mol/L NaOH, extracted with tert-butyl methyl ether (25mL×5), and concentrated. After separation by thin layer chromatography, 11.5 g of 3,5-dibromo-4-aminopyridine was obtained by recrystallization with ethyl acetate:petroleum ether=1:15, and the yield was 59.9%.

Table 2: Optimization of reaction parameters

Parameter Result
Pyridine:HBr:$$H2O2$$ Ratio A ratio of 1:1.7:1.5 gives the highest yield.
$$H2O2$$ Addition Temperature A temperature of 110°C during the addition of hydrogen peroxide gives the highest yield.
Reaction Temperature A reaction temperature of 120°C gives the highest yield.
Reaction Time A reaction time of 8 hours results in the highest yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 3 and 5 serve as key sites for nucleophilic and transition metal-catalyzed substitution.

Nucleophilic Aromatic Substitution

  • Reagents/Conditions : Amines, alcohols, or thiols under basic conditions (e.g., KOH, NaH) in polar aprotic solvents (DMF, DMSO).

  • Products : Substituted derivatives with amino, alkoxy, or thioether groups.

  • Example : Substitution at position 5 with morpholine yields 3-bromo-5-morpholino-6-methyl-1H-pyrrolo[2,3-b]pyridine .

Transition Metal-Catalyzed Cross-Coupling

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane5-Aryl-3-bromo-6-methyl-pyrrolopyridine60-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl amine, t-BuONa5-Amino-3-bromo-6-methyl-pyrrolopyridine45-70%
  • Position Selectivity : The bromine at position 5 is more reactive in cross-coupling due to steric and electronic factors .

Reduction Reactions

Selective reduction of bromine substituents has been reported:

  • Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in ethanol reduces bromine at position 5 to hydrogen, yielding 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine .

  • Zinc-Mediated Reduction : Zn dust in acetic acid removes both bromine atoms, forming 6-methyl-1H-pyrrolo[2,3-b]pyridine .

Heterocyclic Functionalization

The pyrrolopyridine core participates in cycloaddition and ring-expansion reactions:

  • Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a fused tetracyclic derivative .

  • Oxidation : Treatment with m-CPBA oxidizes the pyrrole ring to a pyridine N-oxide, enhancing electrophilic substitution at position 2 .

Mechanistic Insights

  • Electronic Effects : The electron-deficient pyridine ring directs electrophiles to the pyrrole moiety.

  • Steric Influence : The methyl group at position 6 hinders substitution at adjacent positions, favoring reactivity at position 5 .

Scientific Research Applications

2.1. Cancer Therapy

One of the primary applications of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for cancer therapy.

  • Inhibition of FGFRs : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a closely related derivative (compound 4h) demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 . This suggests that this compound may also possess similar inhibitory properties.
  • Mechanism of Action : The mechanism involves binding to the active site of FGFRs, hindering their activity and thereby reducing cancer cell proliferation and inducing apoptosis. In vitro studies have shown that compounds with this scaffold can significantly inhibit the proliferation of breast cancer cells (e.g., 4T1 cells) and reduce their migration and invasion capabilities .

2.2. Enzyme Inhibition

The compound is also being investigated for its potential to inhibit specific enzymes involved in various biological pathways.

  • SGK-1 Kinase Inhibition : There are indications that pyrrolo[2,3-b]pyridine derivatives can inhibit SGK-1 kinase activity. This kinase is involved in processes related to electrolyte balance in renal and cardiovascular diseases . Targeting SGK-1 may provide therapeutic avenues for managing conditions associated with its dysregulation.

2.3. Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules.

  • Synthesis of Derivatives : The compound can be modified to produce various derivatives with enhanced biological activities or new properties. This adaptability makes it a valuable intermediate in drug development .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:

Study ReferenceCompoundTargetIC50 (nM)Observations
4hFGFR17Potent inhibitor; reduced cell proliferation
4hFGFR29Induced apoptosis in breast cancer cells
4hFGFR325Significant inhibition of cancer cell migration

These findings illustrate the potential of compounds derived from the pyrrolo[2,3-b]pyridine scaffold as therapeutic agents against cancer.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The bromine atoms and the pyrrolo[2,3-b]pyridine core are critical for binding to the active site of the target enzyme or receptor.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features, synthetic yields, and functional properties of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with related compounds:

Compound Name Substituents Synthesis Highlights Yield (%) Purity (%) Key Properties/Applications References
This compound 3-Br, 5-Br, 6-CH3 Likely via bromination or cross-coupling N/A N/A Potential electrophilic sites for further reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Br, 1-CH3 NaH/MeI methylation of 5-bromo precursor 75 N/A Intermediate for nitro derivatives
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) 5-Br, 3-I N-Iodosuccinimide reaction in acetone 92 N/A Halogen-rich scaffold for cross-coupling
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) 3-CN, 5-(3,4-dimethoxyphenyl) Sonogashira coupling, silica gel purification 37 98 Fluorescent tags or kinase inhibitors
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) 3-NHCO-pyridinyl, 5-Ph Nitro reduction + acylation 36 99 Adenosine receptor binding studies
Thieno[2,3-b]pyridine derivatives S-containing fused rings α-Halo carbonyl cyclization 49–95 N/A Adenosine A1 receptor ligands

Key Research Findings

Substituent-Driven Reactivity: Bromine and iodine atoms enable regioselective cross-coupling (e.g., 15 to 16), whereas ethynyl/cyano groups (e.g., 21f) expand π-conjugation for optoelectronic applications .

Stability Trade-offs : Methyl groups enhance stability but reduce solubility compared to polar substituents like carbamates or amides .

SAR Insights : The position of substituents (e.g., 3,5-dibromo vs. 3-nitro-5-aryl) critically impacts binding affinity in receptor studies, as seen in 8a .

Biological Activity

3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a fused pyrrolo[2,3-b]pyridine ring system characterized by the presence of two bromine atoms at positions 3 and 5, and a methyl group at position 6. This configuration enhances its reactivity and biological interactions.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant activity as FGFR inhibitors. FGFRs are crucial in various cellular processes such as proliferation and differentiation, making them vital targets in cancer therapy.

A study reported that certain pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory effects against FGFR isoforms with varying degrees of potency. For instance, one derivative exhibited an IC50 value of 1.9 mM against FGFR1 . The structural modifications in these compounds can enhance their binding affinity and selectivity toward FGFRs.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies. In vitro assays have shown that derivatives can inhibit the proliferation of cancer cell lines such as Hep3B and 4T1 cells in a concentration-dependent manner . The anti-proliferative effects were attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor growth.

Mechanistic Studies

Mechanistic investigations have focused on the interaction between this compound and its biological targets. Co-crystallization studies have revealed specific interactions at the molecular level that contribute to its inhibitory effects on FGFRs. For example, hydrogen bonds formed between the compound and amino acid residues in the receptor were identified as key factors enhancing its activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions allowing for the introduction of various substituents that can modulate its biological properties . The flexibility in synthesis means that numerous derivatives can be created to optimize their pharmacological profiles.

Comparative Biological Activity Table

Compound NameTargetIC50 Value (mM)Biological Activity
This compoundFGFR11.9Potent inhibitor
Pyrrolo[2,3-b]pyridine derivative AFGFR40.44Anti-proliferative against Hep3B cells
Pyrrolo[2,3-b]pyridine derivative BHNENot specifiedInhibitory activity

Q & A

Q. What are the common synthetic routes for preparing 3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how can intermediates be characterized?

Key methods include halogenation and Suzuki-Miyaura cross-coupling. For example, bromination of the pyrrolo[2,3-b]pyridine core can be achieved using bromine or N-bromosuccinimide under controlled conditions. Intermediates like 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) are synthesized via methylation with NaH and methyl iodide in THF, yielding 75% after crystallization . Structural confirmation relies on 1^1H/13^13C NMR and HRMS, as demonstrated for analogs like compound 21e (98% purity) .

Q. How can spectroscopic techniques validate the structure of 3,5-dibromo-6-methyl derivatives?

1^1H NMR is critical for confirming substitution patterns. For instance, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) appears at δ 9.93 ppm, while aromatic protons in disubstituted analogs (e.g., 21b) show distinct coupling constants (J=2.33.1J = 2.3–3.1 Hz) . HRMS data (e.g., [M+H]+ calcd for C23H18N2O2: 355.14409) and 13^13C NMR chemical shifts (e.g., 185.58 ppm for aldehyde carbons) further corroborate structural assignments .

Q. What purification strategies are effective for pyrrolo[2,3-b]pyridine derivatives?

Silica gel chromatography with gradient elution (e.g., dichloromethane:methanol 98:2 to 90:10) is standard. For polar intermediates like 3-amino-pyrrolo[2,3-b]pyridines, rapid purification is essential due to decomposition risks, as seen in the synthesis of 8a (36% yield after flash chromatography) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination and functionalization be addressed?

Regioselective bromination at the 3- and 5-positions requires careful control of reaction conditions. For example, Han et al. (2017) achieved high regioselectivity in nitro-substituted analogs using directed metalation strategies . Computational methods (e.g., reaction path searches via quantum chemical calculations) can predict optimal conditions, as proposed by ICReDD for reducing trial-and-error approaches .

Q. What strategies optimize the stability of reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines?

Immediate derivatization (e.g., acylation with nicotinoyl chloride) prevents decomposition. In synthesizing 8a, the 3-amino intermediate was stabilized by in situ acylation in pyridine/THF, yielding a stable nicotinamide derivative (99% purity) .

Q. How do electronic and steric effects influence Suzuki-Miyaura coupling efficiency?

Bulky substituents (e.g., 3,4-dimethoxyphenyl) require tailored catalysts. Pd(PPh3_3)4_4 and K2_2CO3_3 in toluene/EtOH (105°C) enabled efficient coupling for 11 (58% yield), while electron-deficient boronic acids (e.g., 3-thienyl) achieved 96% yield in analogous reactions .

Q. How can contradictory yield data in similar reactions be analyzed?

Discrepancies (e.g., 36% yield for 21e vs. 75% for 22) may arise from purification challenges or intermediate instability. Systematic variation of solvents (THF vs. DMF), catalysts (Pd loading), and temperature can isolate critical factors .

Q. What computational tools aid in designing novel derivatives with improved bioactivity?

ICReDD’s hybrid computational-experimental framework combines quantum chemical calculations (e.g., transition state modeling) with machine learning to prioritize synthetic targets. This approach reduces development time by 30–50% .

Methodological and Data Analysis Questions

Q. How to resolve conflicting NMR assignments in densely substituted pyrrolo[2,3-b]pyridines?

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For 8a, HMBC correlations confirmed the nicotinamide carbonyl (δ 163.46 ppm) coupling with adjacent aromatic protons .

Q. What statistical methods are suitable for SAR studies of 3,5-disubstituted analogs?

Multivariate analysis (e.g., PCA or PLS regression) can correlate substituent electronic parameters (Hammett σ) with bioactivity. Stokes et al. (2013) applied this to kinase inhibitor SAR .

Q. How to validate reaction mechanisms for nitro group reduction?

Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using Raney Nickel under H2_2) confirm stepwise vs. concerted pathways. The reduction of 3-nitro-5-phenyl derivatives to 7a followed pseudo-first-order kinetics .

Q. What cross-disciplinary approaches enhance synthetic efficiency?

Integrating microfluidics (for rapid condition screening) with automated purification (e.g., HPLC-MS) accelerates optimization, as demonstrated in high-throughput workflows for kinase inhibitors .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

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